

Application Notes and Protocols: Oral Administration of AS1842856 in Diabetic Animal Models

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Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a potent, cell-permeable small-molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2] FOXO1 is a key regulator of metabolic homeostasis, and its dysregulation is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM), particularly through its role in hepatic glucose production.[2][3] In diabetic states characterized by insulin resistance, FOXO1 becomes constitutively active in the liver, driving the expression of gluconeogenic enzymes and leading to hyperglycemia.[4][5]

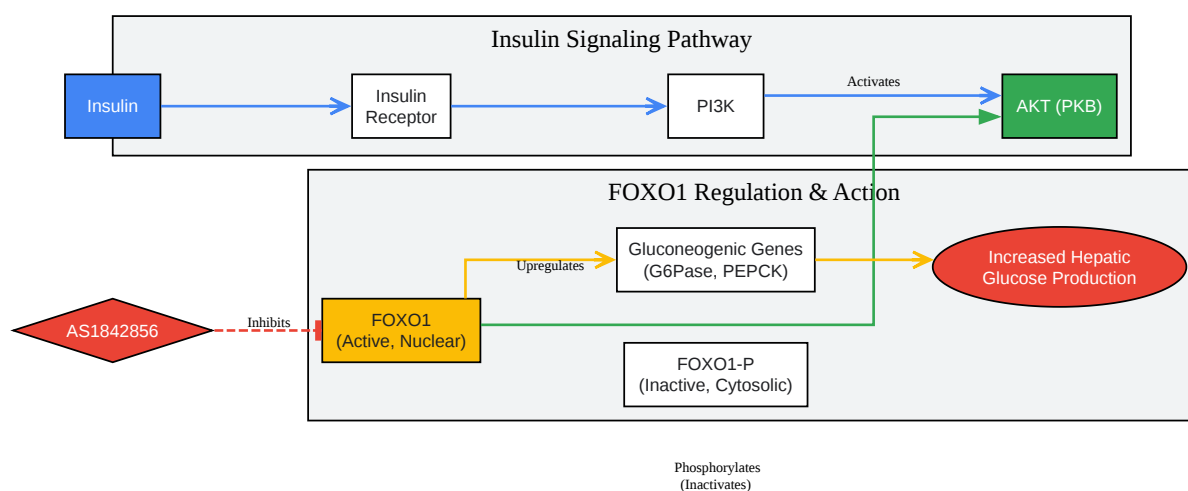
AS1842856 represents a therapeutic strategy to directly target and inhibit this pathway. These notes provide an overview and detailed protocols for the in vivo application of **AS1842856** in diabetic animal models.

Mechanism of Action

AS1842856 selectively binds to the dephosphorylated, active form of FOXO1, thereby inhibiting its transcriptional activity.[3][6] This inhibition prevents FOXO1 from binding to the insulin response elements in the promoters of its target genes.[7] The primary therapeutic effect in the context of diabetes is the suppression of key gluconeogenic genes in the liver, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase

(PEPCK).[1][2][3] This leads to a reduction in excessive hepatic glucose production, a major contributor to fasting hyperglycemia in T2DM.[1][4]

Recent studies suggest that **AS1842856** may also have off-target activities, including the inhibition of Glycogen Synthase Kinase 3 (GSK3).[1][7] Researchers should consider these potential pleiotropic effects when interpreting results.[1][8]



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Caption: Mechanism of **AS1842856** action on the FOXO1 signaling pathway.

Application Notes

Oral administration of **AS1842856** has been shown to effectively reduce fasting plasma glucose levels in diabetic db/db mice.[1][3] A key finding is that the compound lowers blood glucose in diabetic models without significantly affecting glycemia in healthy, non-diabetic mice, suggesting a dependency on the pathological state.[1][9] Furthermore, **AS1842856** treatment suppresses the hyperglycemic response to a pyruvate challenge, providing direct evidence of its inhibitory effect on hepatic gluconeogenesis.[1][6]

While **AS1842856** is a valuable tool, some studies have highlighted potential off-target effects, noting that other compounds may offer higher selectivity for FOXO1.[8][10] Beyond its effects on glucose metabolism, **AS1842856** has been investigated for its role in alleviating diabetic complications, such as improving diastolic dysfunction and promoting connective tissue healing.[11][12]

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize quantitative data from studies involving the oral administration of **AS1842856** and related compounds in animal models.

Table 1: Efficacy of Oral **AS1842856** in Diabetic db/db Mice

Parameter	Vehicle Control	AS1842856 Treatment	Outcome	Reference
Fasting Plasma Glucose	Elevated	Drastically Decreased	Significant reduction in hyperglycemia	[1][3]
Pyruvate Tolerance Test	Pronounced Glucose Excursion	Suppressed Glucose Excursion	Inhibition of hepatic gluconeogenesis	[1][6]

| Hepatic Gene Expression (G6Pase, PEPCK) | Upregulated | Inhibited/Reduced mRNA levels | Confirms mechanism of action |[1][3] |

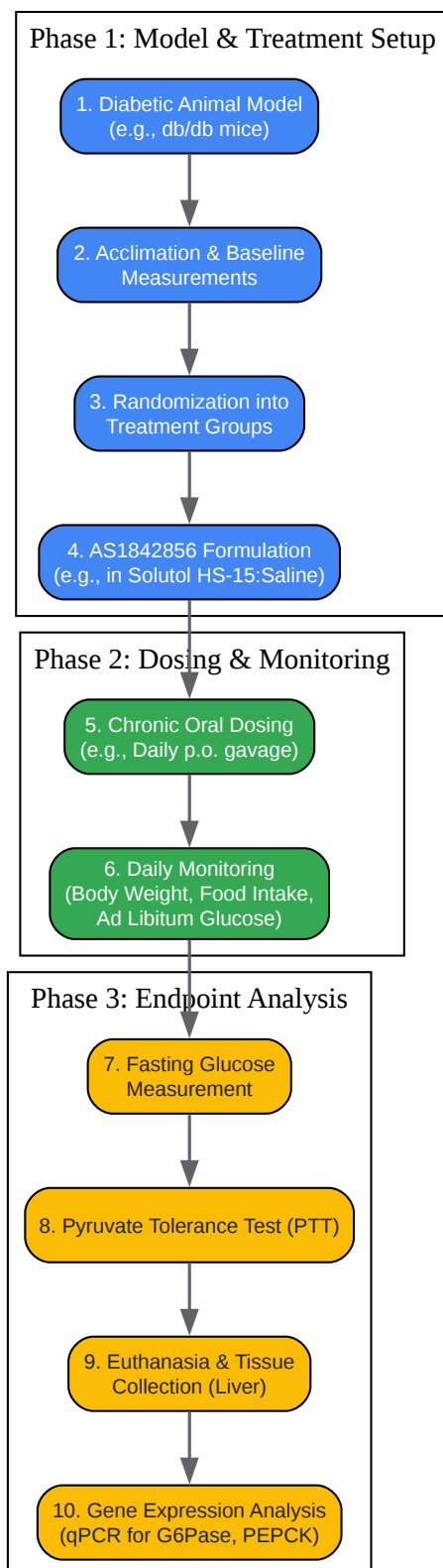
Table 2: Pharmacokinetic Profile of **AS1842856** in Wistar Rats

Parameter	Value	Conditions	Reference
Oral Bioavailability	1.47%	-	[6]
Administration Route	Oral (p.o.)	100 mg/kg dose	[6]
Peak Plasma Level (Cmax)	29.2 ng/mL	-	[6]
AUC (to last observation)	423 ng·h/mL	-	[6]
Half-life ($t_{1/2}$)	5.30 hours	-	[6]
Administration Route	Intravenous (i.v.)	1 mg/kg dose	[6]
AUC (to last observation)	289 ng·h/mL	-	[6]

| Half-life ($t_{1/2}$) | 0.603 hours | - [[6] |

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of **AS1842856** to diabetic animal models.



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Caption: General experimental workflow for in vivo studies with **AS1842856**.

Animal Models

- Model:db/db mice are a common genetic model of obesity, insulin resistance, and T2DM. Streptozotocin (STZ)-induced diabetic mice can also be used as a model for type 1 diabetes. [\[1\]](#)[\[8\]](#)[\[13\]](#)
- Species/Strain: Mouse / C57BL/6J (for STZ induction) or BKS.Cg-Dock7m +/- Leprdb/J (db/db).
- Age: Typically 8-12 weeks at the start of the study.
- Sex: Male mice are commonly used.[\[8\]](#)[\[13\]](#)
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless fasting is required.

Compound Preparation and Administration

- Compound: **AS1842856** can be purchased from commercial suppliers (e.g., MedChemExpress).[\[8\]](#)
- Vehicle: A common vehicle for oral administration is a solution of Solutol HS-15 in saline (e.g., 5:95 v/v).[\[8\]](#) The compound should be fully dissolved to ensure consistent dosing.
- Dosage: Dosing can range based on the study design. A reported dose for a similar FOXO1 inhibitor was 32 mg/kg.[\[8\]](#) Pharmacokinetic studies in rats have used 100 mg/kg.[\[6\]](#) Dose-response studies are recommended to determine the optimal concentration for a specific model.
- Administration: Administer the prepared solution via oral gavage (p.o.) using an appropriate gauge feeding needle. Dosing frequency is typically once or twice daily.[\[8\]](#)

Protocol: Fasting Blood Glucose Measurement

- Fast animals for a specified period (e.g., 6 hours) with free access to water.[\[8\]](#)
- Collect a small blood sample from the tail vein.

- Measure blood glucose concentration using a calibrated glucometer.
- Measurements can be taken at baseline and at various time points throughout the treatment period.

Protocol: Pyruvate Tolerance Test (PTT)

This test assesses the rate of in vivo gluconeogenesis.

- Fast mice overnight (e.g., 16 hours) with free access to water.
- Record a baseline (t=0) blood glucose measurement as described above.
- Administer a solution of sodium pyruvate via intraperitoneal (i.p.) injection. A typical dose is 2 g/kg of body weight.
- Measure blood glucose levels at subsequent time points, for example, at 15, 30, 60, 90, and 120 minutes post-injection.
- A reduction in the area under the curve (AUC) for glucose in the **AS1842856**-treated group compared to the vehicle group indicates inhibition of gluconeogenesis.[\[1\]](#)

Protocol: Tissue Collection and Gene Expression Analysis

- At the end of the treatment period, euthanize the animals using a humane, approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
- Extract total RNA from a portion of the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[\[8\]](#)
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using primers specific for gluconeogenic genes (e.g., G6pc, Pck1) and a suitable housekeeping gene (e.g., Actb, Gapdh) for normalization.

- Analyze the relative change in gene expression using the $\Delta\Delta C_t$ method. A decrease in the expression of G6pc and Pck1 in the treated group is the expected outcome.[1]

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